

An In-depth Technical Guide to 3-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Iodo-2-methylpyridine

Cat. No.: B088220

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-iodo-2-methylpyridine**, a key heterocyclic aromatic compound. It details the molecule's identifiers, physicochemical properties, synthetic pathways, and significant applications in research and development, particularly as a synthetic intermediate and a potential fluorescent probe.

Core Identifiers and Physicochemical Properties

3-iodo-2-methylpyridine, also known as 3-iodo-2-picoline, is a substituted pyridine ring that serves as a versatile building block in organic synthesis.^{[1][2]} Its key identifiers and properties are summarized below for easy reference.

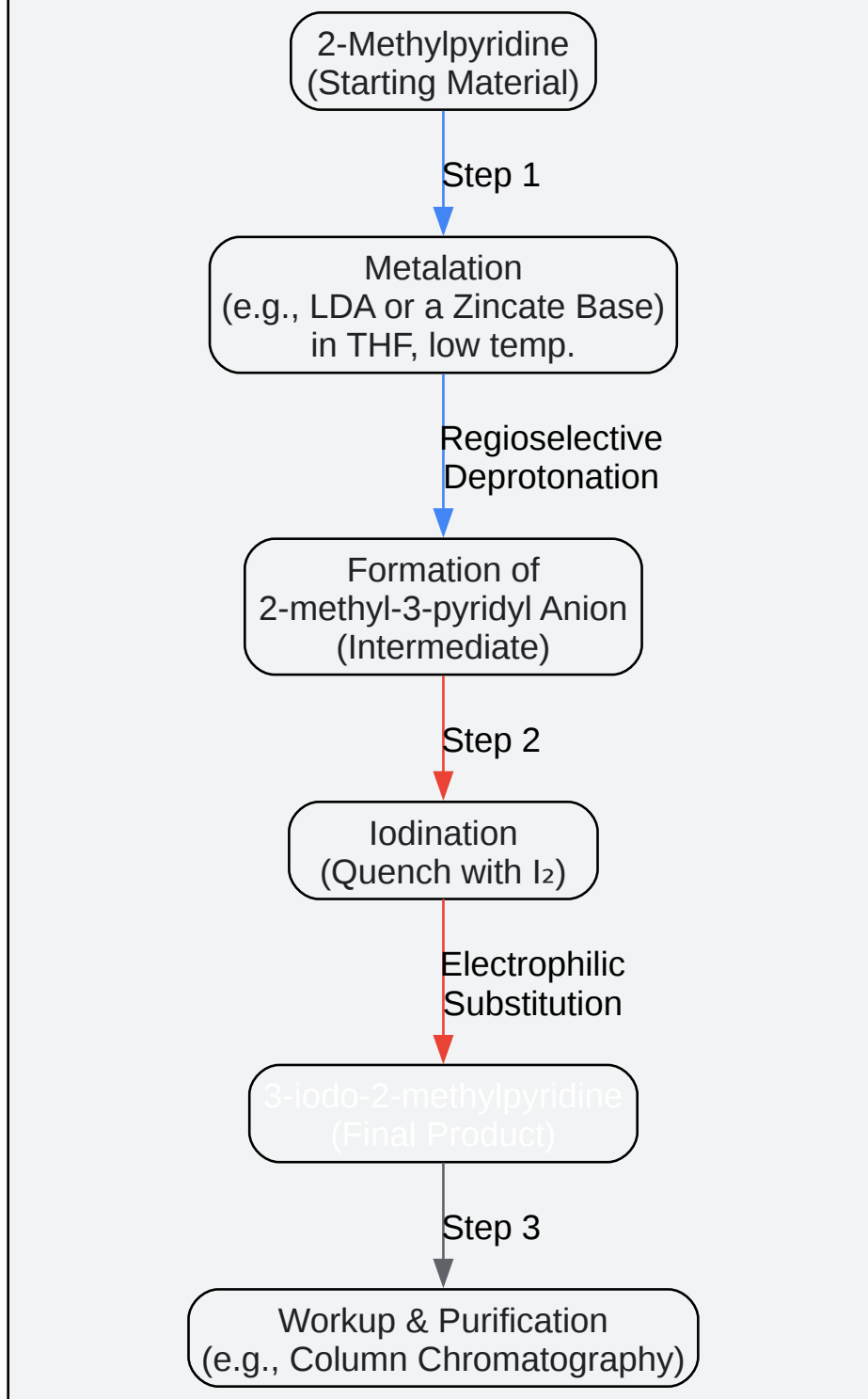
Identifier Type	Value
CAS Number	15112-62-6[2]
IUPAC Name	3-iodo-2-methylpyridine
Synonym	3-Iodo-2-picoline[3]
Molecular Formula	C ₆ H ₆ IN[2]
Molecular Weight	219.02 g/mol [2]
PubChem CID	14063797[4]
MDL Number	MFCD09702485[2]
SMILES String	<chem>CC1=C(C=CC=N1)I</chem>
Appearance	Yellowish-brown liquid[3]
Purity	≥ 95% (GC)
Density (Predicted)	1.810 ± 0.06 g/cm ³ [3]
Boiling Point (Predicted)	220.7 ± 20.0 °C[3]
pKa (Predicted)	3.93 ± 0.10[3]
Storage Conditions	Store at 2-8°C under an inert atmosphere[3]

Synthesis of 3-iodo-2-methylpyridine

While specific, peer-reviewed synthetic protocols for **3-iodo-2-methylpyridine** are not readily available in the provided search results, a plausible and efficient method can be inferred from established procedures for analogous compounds, such as the iodination of 2-methoxypyridine.[5] This approach involves a regioselective deprotonation (metalation) of the pyridine ring followed by quenching with an iodine source.

The proposed synthetic workflow starts from the readily available 2-methylpyridine (2-picoline).

Plausible Synthetic Workflow for 3-iodo-2-methylpyridine



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A plausible synthetic workflow for **3-iodo-2-methylpyridine**.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on similar chemical transformations and should be optimized for safety and efficiency.

- **Preparation of the Metalating Agent:** To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a lithium-zinc TMP-based complex in anhydrous tetrahydrofuran (THF), cool the flask to -70°C under an inert atmosphere (e.g., Argon).
- **Deprotonation:** Slowly add a solution of 2-methylpyridine (1.0 eq) in anhydrous THF to the cooled base solution. Stir the reaction mixture at this low temperature for 2-3 hours to ensure the complete and regioselective formation of the 2-methyl-3-pyridyl anion intermediate.
- **Iodination:** Prepare a solution of iodine (I_2 , ~ 1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below -60°C .
- **Quenching and Workup:** After stirring for an additional hour, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to consume excess iodine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure **3-iodo-2-methylpyridine**.

Applications in Research and Development

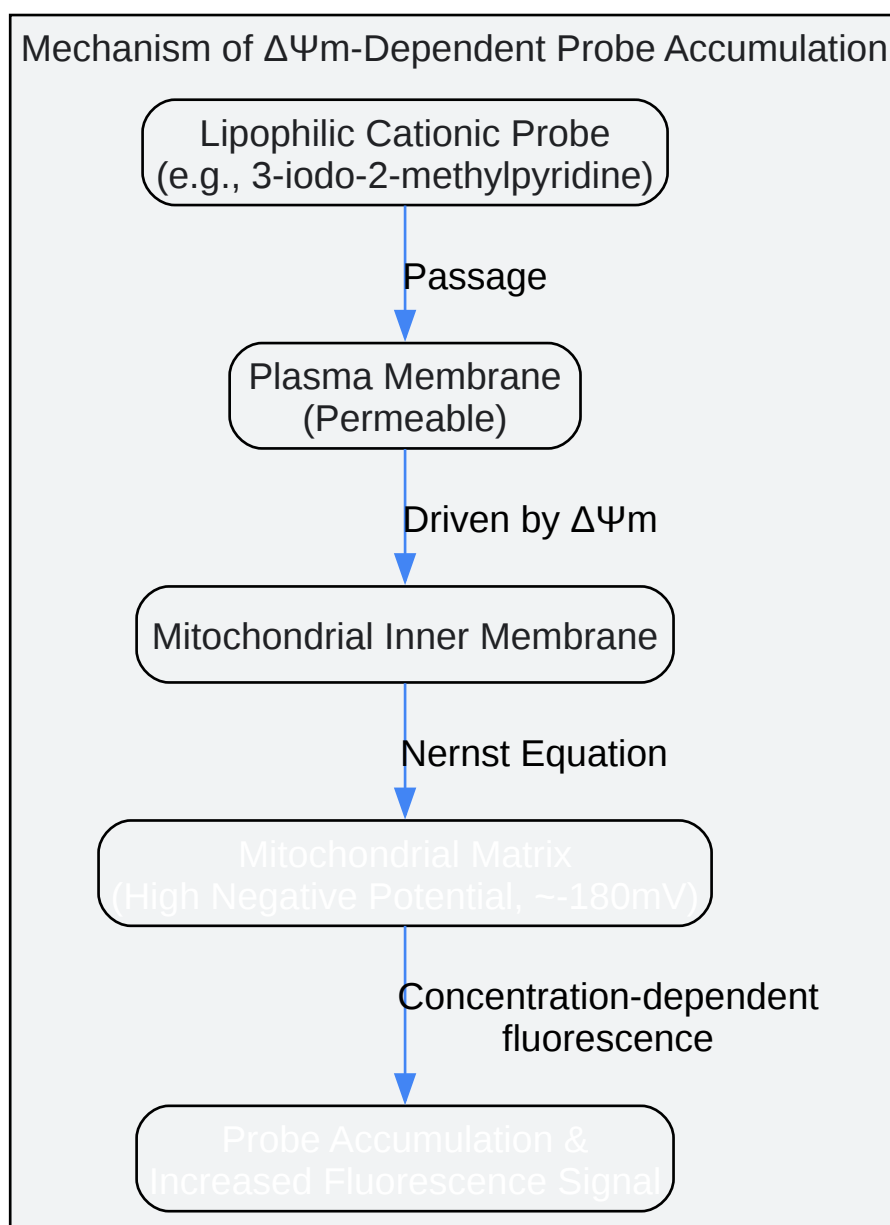
3-iodo-2-methylpyridine is a valuable intermediate compound with diverse applications.^[1]

- **Pharmaceutical Synthesis:** It serves as a crucial building block in the synthesis of more complex, biologically active molecules, including potential anti-inflammatory and anti-cancer agents.^[1] The iodo-substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of diverse molecular scaffolds.

- **Agrochemical Production:** The compound is utilized in the development of new pesticides and herbicides, where the pyridine core is a common feature in active ingredients.[\[1\]](#)
- **Materials Science:** It has applications in the creation of novel functional polymers and coatings with enhanced chemical resistance.[\[1\]](#)
- **Fluorescent Probe:** **3-iodo-2-methylpyridine** has been described as a fluorescent probe for measuring mitochondrial membrane potential ($\Delta\Psi_m$) in muscle cells.

Mechanism and Experimental Workflow: Measuring Mitochondrial Membrane Potential

The use of **3-iodo-2-methylpyridine** as a probe for $\Delta\Psi_m$ is based on a well-established principle for lipophilic, cationic fluorescent dyes.



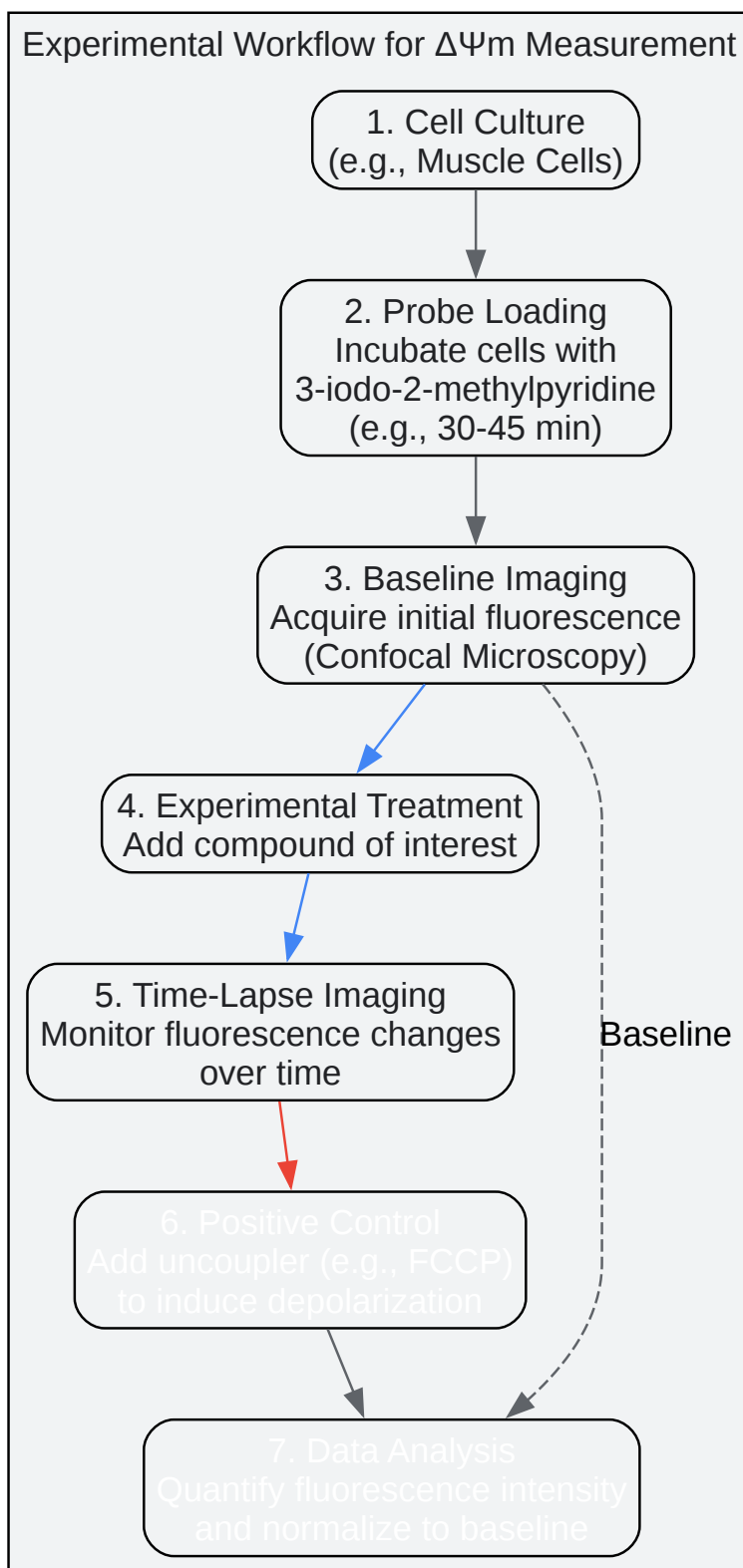
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The logical relationship for probe accumulation in mitochondria.

The highly negative charge of the mitochondrial matrix, maintained by the electron transport chain, drives the accumulation of the positively charged probe from the cytoplasm.[6] A higher (more negative) membrane potential leads to greater accumulation and a stronger fluorescent signal. Conversely, depolarization of the membrane causes the probe to leak out, resulting in a decreased signal.

Representative Experimental Workflow for $\Delta\Psi_m$ Measurement

The following is a generalized protocol for using a fluorescent probe to measure changes in mitochondrial membrane potential in live cells.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-iodo-2-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088220#3-iodo-2-methylpyridine-cas-number-and-identifiers]

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